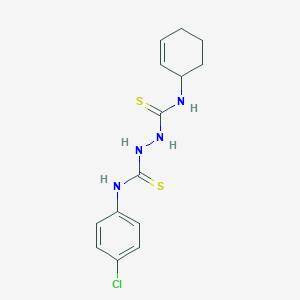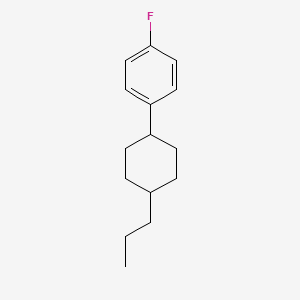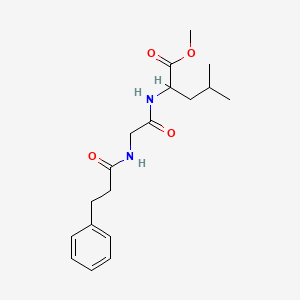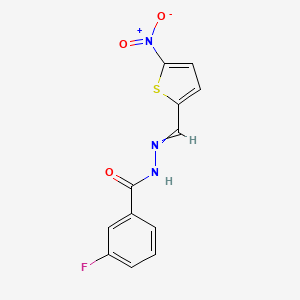
MitoBloCK-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route for MitoBloCK-10 involves the reaction of 3-fluorobenzohydrazide with 5-nitrothiophene-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
MitoBloCK-10 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and aldehydes or ketones for condensation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
MitoBloCK-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and protein import pathways.
Biology: Investigated for its role in disrupting mitochondrial functions and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating bladder cancer and other diseases involving mitochondrial dysfunction.
Industry: Utilized in the development of new drugs targeting mitochondrial pathways .
Wirkmechanismus
MitoBloCK-10 exerts its effects by binding to a specific pocket in the TIMM44 protein, inhibiting its function. This disruption leads to mitochondrial depolarization, oxidative stress, and a reduction in ATP production. The compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the Akt-mammalian target of rapamycin (mTOR) pathway .
Vergleich Mit ähnlichen Verbindungen
MitoBloCK-10 is unique in its ability to specifically target TIMM44. Similar compounds include other MitoBloCK series inhibitors, such as MitoBloCK-6, which also target mitochondrial import pathways but have different molecular targets and mechanisms of action . This compound’s specificity for TIMM44 and its potent anti-cancer activity make it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H8FN3O3S |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
3-fluoro-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17) |
InChI-Schlüssel |
QDYQZMWFIYLMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
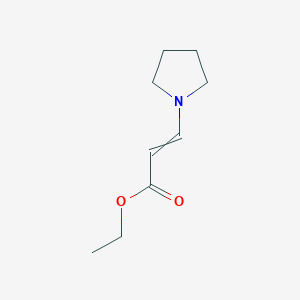
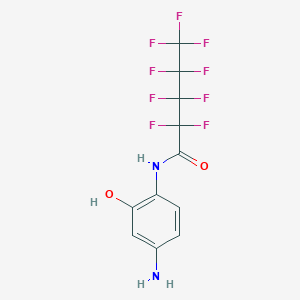
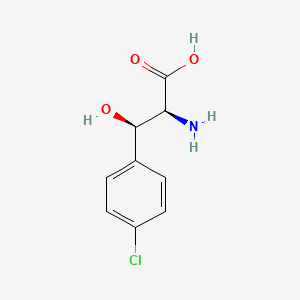

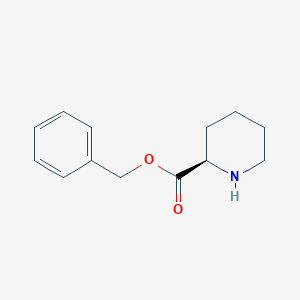
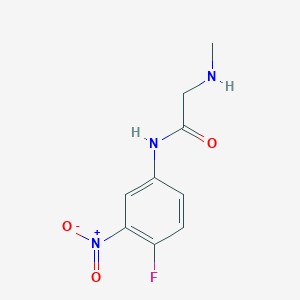

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
